molecular formula C21H22N2O2S B2639911 4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide CAS No. 896609-19-1

4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide

Cat. No. B2639911
CAS RN: 896609-19-1
M. Wt: 366.48
InChI Key: YMMAMNFRHWNDDY-UHFFFAOYSA-N
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Description

4-ethoxy-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide, also known as EMTB, is a compound that has gained attention in scientific research due to its potential therapeutic applications. EMTB is a small molecule that belongs to the class of benzamides and has been studied for its mechanism of action and its effects on biochemical and physiological processes.

Scientific Research Applications

Anticancer Activity

A study by Ravinaik et al. (2021) involved the design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides, starting from 2-(4-methylphenyl)acetic acid. These compounds demonstrated moderate to excellent anticancer activities against several cancer cell lines, with some derivatives showing higher activities than the reference drug, etoposide (Ravinaik et al., 2021).

Antimicrobial Activities

Bikobo et al. (2017) synthesized a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives and 5-(2-(phenylamino)-thiazol-4-yl)-benzamide ethers. These compounds were evaluated for antimicrobial activity against various bacterial and fungal strains, showing potent activities, especially against Gram-positive strains (Bikobo et al., 2017).

Synthesis and Characterization of Thiazole Derivatives

Mohamed (2021) presented the synthesis of ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo[4,5]thiazolo-[3,2-a] pyridine-4-carboxylate derivatives. These compounds were synthesized through interactions involving ethyl 2-(benzo[d]thazol-2-yl)acetate with various reagents, leading to the creation of new compounds with confirmed structures through elemental analysis and spectroscopic data (Mohamed, 2021).

Fluorescence Properties and Anticancer Activity

Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of 4-((3-ethoxy-2-hydroxybenzylidene)amino)-N-(thiazol-2-yl)benzenesulphonamide and related compounds. These complexes were characterized and evaluated for their fluorescence properties and in vitro cytotoxicity against the human breast cancer cell line MCF 7, showcasing potential therapeutic applications (Vellaiswamy & Ramaswamy, 2017).

properties

IUPAC Name

4-ethoxy-N-[2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S/c1-3-25-19-10-8-16(9-11-19)20(24)22-13-12-18-14-26-21(23-18)17-6-4-15(2)5-7-17/h4-11,14H,3,12-13H2,1-2H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMMAMNFRHWNDDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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